
Thiophanthraquinone
Übersicht
Beschreibung
Thiophanthraquinone is a chemical compound with the molecular formula C12H6O2S. It is not intended for human or veterinary use and is used for research purposes only. It has been mentioned in patents related to the thiophanthraquinone series .
Synthesis Analysis
The synthesis of thiophanthraquinone and its analogs has been discussed in several studies . For instance, one study described an efficient and controllable synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using a Continuous-Flow Method . Another study discussed recent strategies in the synthesis of thiophene derivatives . A different research team developed a new, economical, practical, and one-step synthesis method for the synthesis of amino and thioanthraquinones .
Molecular Structure Analysis
The molecular structure of thiophanthraquinone can be analyzed using various techniques. Tools like MolView can be used to draw a molecule and convert it into a 3D model . Other methods for structural analysis of molecular materials include the use of the Pair Distribution Function and structure-activity relationship analysis .
Chemical Reactions Analysis
The chemical reactions involving thiophanthraquinone can be analyzed using various methods. Quantitative chemical analysis methods can be used to determine the amount or concentration of a substance in a sample . Thermal analysis can provide insights into reaction kinetics . Sensitivity analysis can also be used to investigate and improve reaction mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophanthraquinone can be analyzed using various techniques. Physico-chemical material properties and analysis techniques are relevant in high-throughput biomaterials research . Nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of nanosized materials . Thermal analysis can provide insights into the physical and chemical properties of polymeric biomaterials .
Wissenschaftliche Forschungsanwendungen
Anthraquinone Derivatives in Immunology
Anthraquinone derivatives, including thiophanthraquinone, have been studied for their medical applications, such as antibacterial and anti-inflammatory agents. A study by Hwang, Kim, & Yee (2020) revealed that an anthraquinone derivative, physcion, can induce TNF-alpha production in macrophages and increase the expression of certain surface molecules. This suggests potential use in treating inflammatory diseases associated with Th1/Th2 cell imbalance.
Molecular Docking in Cardiovascular Research
Kanagavalli et al. (2021) conducted in silico molecular docking to investigate the cardioprotective effects of Anthraquinone. This study suggests that Anthraquinone shows potent interaction with Bcl-2 and Bax genes, which are significant in myocardial infarction, indicating its potential as a therapeutic molecule.
Anthraquinones as Pharmacological Tools
Anthraquinones have been used for centuries in medical applications, including laxatives and anti-inflammatory agents. Malik & Müller (2016) discussed the therapeutic indications of anthraquinones, including treatments for constipation, arthritis, and cancer. This review provides insight into the chemistry, biology, and potential future drug development using anthraquinones.
Anthraquinones in Cancer Treatment
The use of anthraquinones, including thiophanthraquinone, in cancer treatment has been explored in several studies. Shenkenberg & Von Hoff (1986) found that mitoxantrone, an anthraquinone derivative, has significant clinical activity in patients with breast cancer and acute leukemia. The study highlights its antiviral, antibacterial, and antineoplastic properties.
Coordination Chemistry Applications
Anthraquinone has diverse applications in coordination chemistry, as discussed by Langdon-Jones & Pope (2014). The review covers the coordination chemistry of substituted anthraquinones, including their application in biological and chemosensing disciplines.
Anticancer Potential of Anthraquinone Derivatives
Anthraquinone derivatives such as emodin have shown potential anticancer properties. Hsu & Chung (2012) review the pharmacological effects of emodin, highlighting its potential as a chemopreventive or chemotherapeutic agent.
Bio-Medicinal Aspects and Energy Storage Applications
Research by Shafiq et al. (2022) focuses on the therapeutic applications of anthraquinone derivatives, including their use in medicines, the electronic industry, and cosmetics. The study outlines the structural data, synthetic routes, and therapeutic potentials of anthraquinone.
Zukünftige Richtungen
While specific future directions for thiophanthraquinone research are not available in the retrieved sources, there are several papers discussing future directions in related fields. For example, one paper discusses future directions in T-cell redirecting therapies for B-cell non-Hodgkin lymphoma . Another paper discusses future directions in photodynamic therapy . These could potentially provide insights into future research directions for thiophanthraquinone.
Relevant Papers
Several relevant papers were retrieved during the search. One paper discusses a Retrieval-Augmented Generative Agent for Scientific Research . Another paper discusses Selective Attention for Robust and Compositional Transformer Encodings for Vision . A review on six-membered nitrogen-containing heterocyclic compounds discusses the pharmacological activities of these compounds .
Eigenschaften
IUPAC Name |
benzo[f][1]benzothiole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O2S/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUFLCCHLCZVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197968 | |
| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho(2,3-b)thiophene-4,9-dione | |
CAS RN |
4968-81-4 | |
| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphtho(2,3-b)thiophene-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPHTHO(2,3-B)THIOPHENE-4,9-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NS1RG3HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




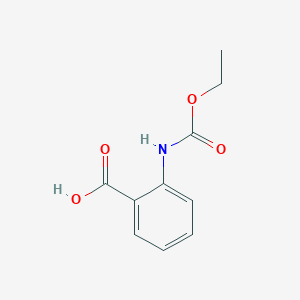

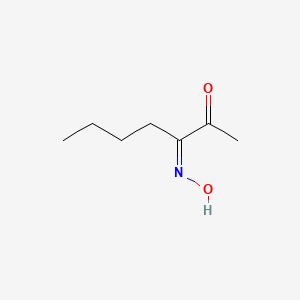


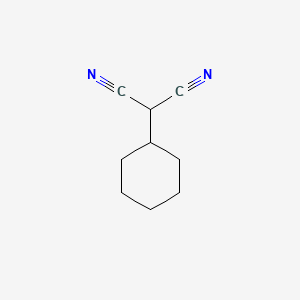
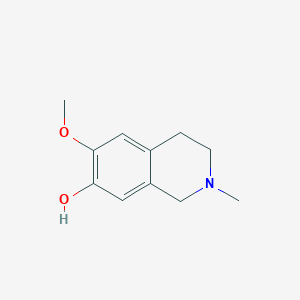
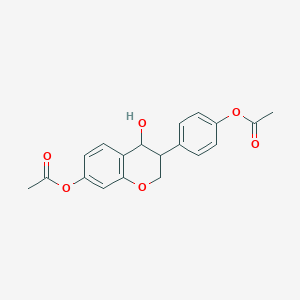
![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)

![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)
